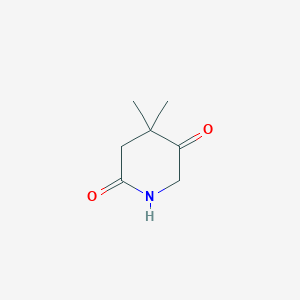
4,4-Dimethylpiperidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethylpiperidine-2,5-dione, also known as 2,5-piperidinedione, is a chemical compound with the molecular formula C7H11NO2. It is a useful reactant for the preparation of oral quinoline-based ALDH1A1 inhibitors as potential antitumor agents .
Molecular Structure Analysis
The molecular weight of 4,4-Dimethylpiperidine-2,5-dione is 141.17 . The IUPAC Standard InChI is InChI=1S/C7H11NO2/c1-7(2)3-6(10)8-4-5(7)9/h3-4H2,1-2H3,(H,8,10) .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4-Dimethylpiperidine-2,5-dione, focusing on six unique applications:
Pharmaceutical Development
4,4-Dimethylpiperidine-2,5-dione is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of diverse piperidine derivatives, which are essential in the development of drugs targeting neurological disorders, cardiovascular diseases, and cancer . The compound’s versatility in forming stable and bioactive molecules makes it a valuable asset in medicinal chemistry.
Catalysis in Organic Synthesis
This compound is used as a catalyst in organic synthesis, particularly in enantioselective reactions. Its ability to facilitate the formation of chiral centers is highly beneficial in producing enantiomerically pure compounds, which are important in the pharmaceutical industry for creating drugs with specific desired effects and minimal side effects .
Material Science
In material science, 4,4-Dimethylpiperidine-2,5-dione is utilized in the synthesis of polymers and advanced materials. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. This makes it valuable in developing high-performance materials for industrial applications .
Agricultural Chemistry
The compound is also applied in agricultural chemistry for the synthesis of agrochemicals, including pesticides and herbicides. Its derivatives can act as active ingredients that target specific pests or weeds, improving crop protection and yield. The specificity and effectiveness of these compounds help in reducing the environmental impact of agricultural practices .
Biochemical Research
In biochemical research, 4,4-Dimethylpiperidine-2,5-dione serves as a building block for the synthesis of enzyme inhibitors and receptor modulators. These compounds are crucial for studying biochemical pathways and developing therapeutic agents that can modulate biological processes at the molecular level .
Environmental Science
The compound is used in environmental science for the development of sensors and detection systems. Its derivatives can be employed in the creation of sensitive and selective sensors for detecting pollutants and hazardous substances in the environment. This application is vital for monitoring and ensuring environmental safety .
Safety and Hazards
The safety data sheet for 4,4-Dimethylpiperidine-2,5-dione indicates that it is harmful if swallowed . The product is not intended for human or veterinary use. It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to call a poison center or doctor if swallowed .
Mecanismo De Acción
Target of Action
Piperidine derivatives, to which this compound belongs, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous pharmaceuticals .
Result of Action
Piperidine derivatives are known to have a wide range of effects due to their presence in numerous pharmaceuticals .
Propiedades
IUPAC Name |
4,4-dimethylpiperidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)3-6(10)8-4-5(7)9/h3-4H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPCULBMHFQAOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylpiperidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

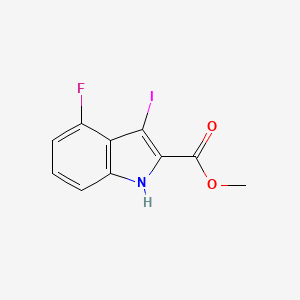
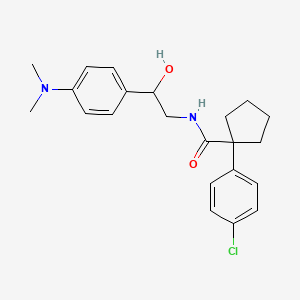
![4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2478339.png)
![4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2478340.png)
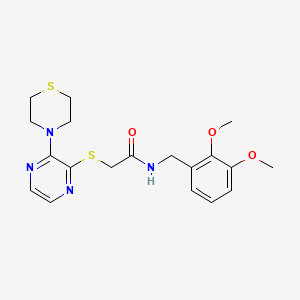
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2478342.png)
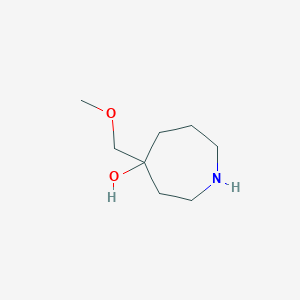

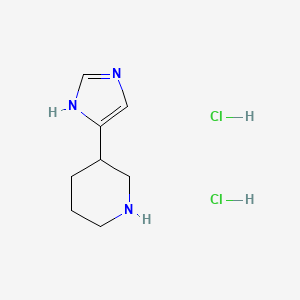

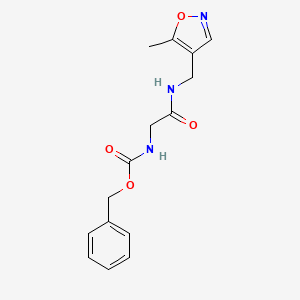

![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)
